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Cat. No.: B130527 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Erythritol, a four-carbon sugar alcohol, is a popular natural sweetener due to its near-zero

caloric value and non-glycemic properties, making it an ideal sugar substitute for individuals

with diabetes or those managing their weight.[1] Industrially, erythritol is produced through

microbial fermentation, primarily by osmophilic yeasts.[2][3][4] The final, critical step in this

biotechnological process is catalyzed by the enzyme erythrose reductase. This technical guide

provides an in-depth exploration of the role and characteristics of erythrose reductase,

summarizing key quantitative data, detailing experimental protocols, and visualizing the

underlying biochemical pathways.

The Erythritol Biosynthesis Pathway: A Central Role
for Erythrose Reductase
Erythritol synthesis in most producing microorganisms, particularly yeasts like Yarrowia

lipolytica, occurs via the pentose phosphate pathway (PPP).[1][5][6][7] This pathway generates

the precursor, erythrose-4-phosphate, which is then dephosphorylated to erythrose. Erythrose

reductase (ER) catalyzes the final reduction of D-erythrose to erythritol, a reaction that is

typically dependent on the cofactor NAD(P)H.[6][8][9] The efficiency of this final conversion is a

crucial determinant of the overall yield and productivity of erythritol fermentation.[8][10]
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Quantitative Data on Erythrose Reductase
The biochemical properties of erythrose reductase have been characterized in several

erythritol-producing microorganisms. A summary of the key quantitative data is presented

below for comparative analysis.

Table 1: Physicochemical Properties of Erythrose
Reductase from Various Microorganisms
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Organism

Molecular
Weight
(Subunit,
kDa)

Molecular
Weight
(Native,
kDa)

Quaterna
ry
Structure

Optimal
pH
(Reductiv
e)

Optimal
Temp.
(°C)

Isoelectri
c Point
(pI)

Candida

magnoliae
38.8 79

Homodime

r
7.0 - -

Aureobasid

ium sp.

(Mutant)

37 - - 6.5 45 4.8

Aureobasid

ium sp.

(ER-1)

38 - - 6.5 45 5.2

Aureobasid

ium sp.

(ER-2)

37 - - 6.5 45 5.0

Aureobasid

ium sp.

(ER-3)

37 - - 6.5 45 4.8

Torula

corallina
35.4 71 Dimer 6.0 40 -

Yarrowia

lipolytica

(Predicted)

- - - 3.0 37 -

Yarrowia

lipolytica

(ER10)

35.8 - - 6.0 - -

Yarrowia

lipolytica

(ER25)

35.0 - - 4.0 - -

Data compiled from references:[8][11][12][13][14][15][16][17]
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Table 2: Kinetic Parameters of Erythrose Reductase
Organism Substrate Km (mM)

kcat/Km (mM-
1s-1)

Cofactor

Candida

magnoliae
D-Erythrose 7.9 0.73 NAD(P)H

Candida

magnoliae
- - 450 NADH

Candida

magnoliae
- - 5.5 NADPH

Aureobasidium

sp. (ER-1, 2, 3)
D-Erythrose ~8 - -

Torula corallina D-Erythrose 7.12 - NADPH

Data compiled from references:[11][12][15][17]

Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The

following sections outline the key experimental protocols for the study of erythrose reductase.

Purification of Erythrose Reductase
A multi-step purification protocol is typically employed to isolate erythrose reductase to

homogeneity. The general workflow involves cell lysis followed by a series of chromatographic

separations.
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Methodology:
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Cell Lysis and Crude Extract Preparation: Harvested microbial cells are washed and

resuspended in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0) containing

protease inhibitors. Cell disruption is achieved by methods such as grinding with glass

beads, sonication, or French press. The resulting homogenate is centrifuged at high speed to

remove cell debris, yielding a crude cell-free extract.[4]

Ammonium Sulfate Precipitation: The crude extract is subjected to fractional precipitation

with ammonium sulfate to enrich for the target protein.[13][14]

Chromatography: The partially purified protein is then subjected to a series of column

chromatography steps.

Ion Exchange Chromatography: Anion exchange chromatography, for instance using a

DEAE-Sepharose column, separates proteins based on their net charge.[11][13][14]

Affinity Chromatography: Affinity chromatography on a matrix like Blue Sepharose is

effective for purifying NAD(P)H-dependent enzymes.[11][13][14]

Gel Filtration Chromatography: This final step separates proteins based on their size and

is also used to determine the native molecular weight of the enzyme.[11][12]

Erythrose Reductase Activity Assay
The activity of erythrose reductase is typically determined spectrophotometrically by monitoring

the change in absorbance of the NAD(P)H cofactor.

Principle: The reduction of erythrose to erythritol by erythrose reductase is coupled with the

oxidation of NAD(P)H to NAD(P)+. The decrease in absorbance at 340 nm, corresponding to

the consumption of NAD(P)H, is directly proportional to the enzyme activity.

Reaction Mixture:

Potassium phosphate buffer (e.g., 50 mM, pH 6.0-7.5)[4][17]

D-erythrose (substrate, e.g., 10-20 mM)[4][12]

NAD(P)H (cofactor, e.g., 2-7.5 mM)[4]
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Enzyme solution (cell extract or purified enzyme)[4]

Procedure:

The reaction is initiated by adding the enzyme solution to a pre-incubated mixture of buffer,

D-erythrose, and NAD(P)H.

The decrease in absorbance at 340 nm is monitored over time at a constant temperature

(e.g., 37°C or 40°C).[4][17]

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation

of 1 µmol of NAD(P)H per minute under the specified assay conditions.[4]

Factors Influencing Erythrose Reductase Activity
and Erythritol Production
Several factors can influence the activity of erythrose reductase and, consequently, the overall

yield of erythritol.

Cofactor Specificity: While some erythrose reductases can utilize both NADH and NADPH,

others show a strict requirement for NADPH.[11][18][19] For example, the enzyme from

Candida magnoliae shows a much higher catalytic efficiency with NADH, whereas enzymes

from filamentous fungi like Trichoderma reesei are strictly NADPH-dependent.[11][18][19]

Metal Ions: The presence of certain metal ions can significantly impact enzyme activity. For

instance, the activity of erythrose reductase from Yarrowia lipolytica is positively affected by

the addition of Zn2+ ions.[1][8] Conversely, Cu2+ ions have been shown to be strong

inhibitors of the enzyme from Candida magnoliae.[11][12]

Gene Expression: Overexpression of the gene encoding erythrose reductase has been

shown to enhance the titer, yield, and productivity of erythritol in Yarrowia lipolytica.[8] This

highlights the enzyme's role as a potential rate-limiting step in the biosynthesis pathway.

Conclusion and Future Perspectives
Erythrose reductase stands as a pivotal enzyme in the biotechnological production of

erythritol. A thorough understanding of its biochemical and kinetic properties is fundamental
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for the rational design of metabolic engineering strategies aimed at improving erythritol yields.

Future research should focus on the discovery and characterization of novel erythrose

reductases with enhanced catalytic efficiency, substrate specificity, and stability. Furthermore,

elucidating the regulatory mechanisms governing the expression of erythrose reductase genes

will provide new avenues for optimizing fermentation processes and developing more cost-

effective and sustainable methods for erythritol production. The detailed information presented

in this guide serves as a valuable resource for researchers and professionals working towards

these goals in the fields of industrial biotechnology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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